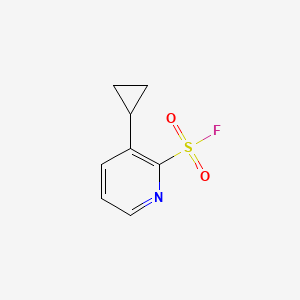

![molecular formula C10H10ClN3OS B2499872 N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851979-31-2](/img/structure/B2499872.png)

N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

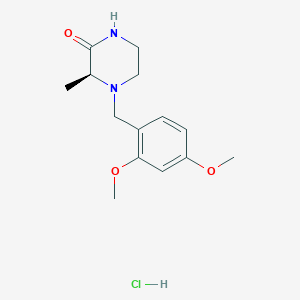

“N’-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide” is a chemical compound with potential applications in various fields. It belongs to the class of compounds known as thiazoles, which are heterocyclic organic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of “N’-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide” and similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the FT-IR spectrum showed characteristic absorption bands for C–O, C–S, C=N, amide C=O, and –NH .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, benzothiazole-2-yl urea was prepared by treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid . The benzothiazole-2-yl-urea was then refluxed with hydrazine hydrate to yield N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, N-(4-Chlorobenzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamide was found to have a melting point of 193–196 °C .Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds, including N’-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide, have shown promising results in the treatment of tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and the new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Synthetic Developments

The synthesis of benzothiazole derivatives, including N’-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Structure-Activity Relationships

The structure-activity relationships of new benzothiazole derivatives have been studied. Molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Pharmacological Properties

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties .

Anti-Bacterial Activity

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have shown significant antibacterial activity .

Anti-Fungal Activity

Benzothiazole derivatives have also demonstrated anti-fungal properties .

Anti-Oxidant Activity

Some benzothiazole derivatives have shown anti-oxidant activity .

Anti-Microbial Activity

Benzothiazole derivatives have been found to have anti-microbial properties .

Mechanism of Action

While the specific mechanism of action for “N’-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide” is not mentioned in the retrieved papers, thiazoles are found in many biologically active compounds with diverse activities . For example, some thiazole derivatives have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .

properties

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c1-2-8(15)13-14-10-12-9-6(11)4-3-5-7(9)16-10/h3-5H,2H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDCQUSSDSAZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC1=NC2=C(S1)C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)propanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2499789.png)

![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2499793.png)

![(7-chloro-1-methyl-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2499796.png)

![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)

![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)